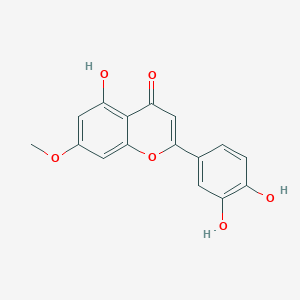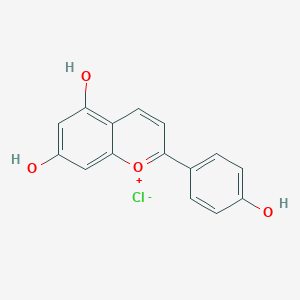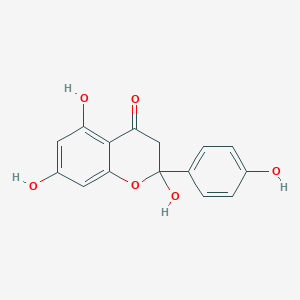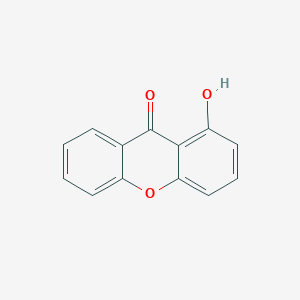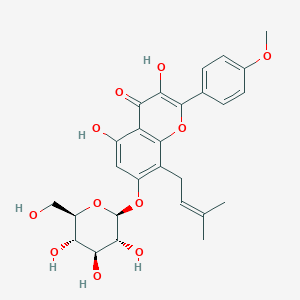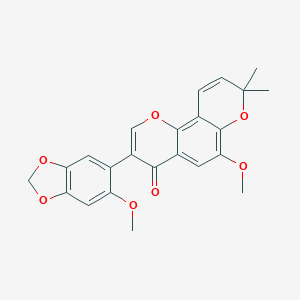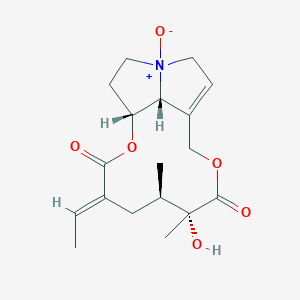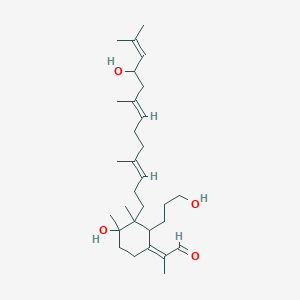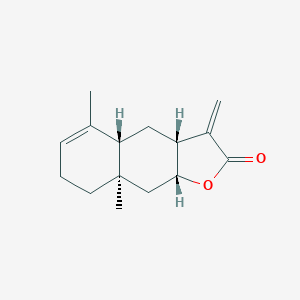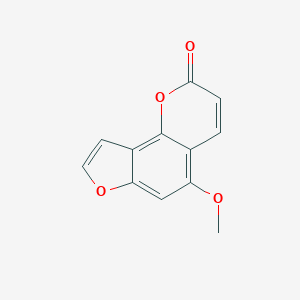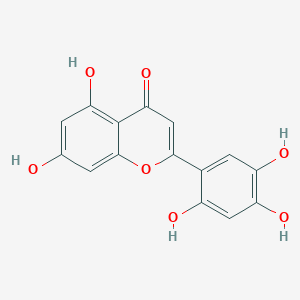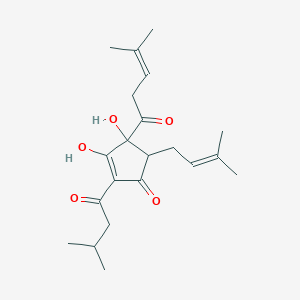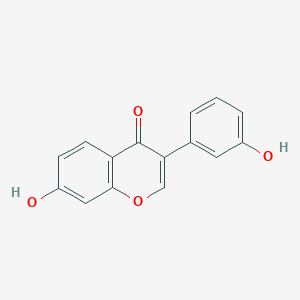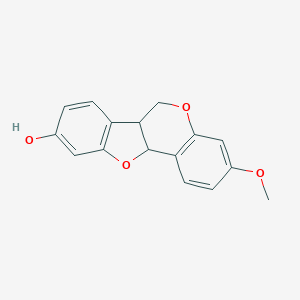
Isomedicarpin
Descripción general
Descripción
Isomedicarpin is a polyphenol compound found in many fruits and vegetables, such as apples, pears, and grapes. It is a member of the flavonoid family, and has been studied for its potential to provide health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Osteogenic Action
Medicarpin (Med), a phytoalexin related to isoflavones found in dietary legumes, has been shown to stimulate osteoblast differentiation and promote peak bone mass achievement in rats. This action is mediated by estrogen receptor β (ERβ) and does not exhibit uterine estrogenicity, indicating potential as an osteogenic agent (Bhargavan et al., 2012).
Fungal Modification
Medicarpin is metabolized by fungi like Botrytis cinerea and Colletotrichum lindemuthianum, leading to products with reduced antifungal activity. This indicates a role in plant defense mechanisms and potential for agricultural applications (Ingham, 1976).
Detoxification Mechanism
In fenugreek (Trigonella foenum-graecum L.) seedlings, medicarpin accumulation and excretion in response to metals and selenium suggest a potential detoxification mechanism. This process might be a non-element-specific resistance mechanism in plants (Matsouka et al., 2011).
Lipolysis Activation in Adipocytes
Medicarpin activates lipolysis via Protein Kinase A in brown adipocytes, suggesting its role in body fat reduction and potential applications in obesity treatment (Khan Mohammad Imran et al., 2018).
Neuroprotective Effects
Medicarpin demonstrates neuroprotective effects against scopolamine-induced memory loss, highlighting its potential therapeutic application in treating Alzheimer's disease and other neurodegenerative disorders (Li et al., 2021).
Cytotoxic Activity
Certain isoflavonoids, including medicarpin, show cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy (Falcão et al., 2005).
Bone Healing and Regeneration
Medicarpin has been found to promote bone healing and regeneration, activating pathways like Wnt and Notch canonical signaling, offering potential for treating bone defects and related conditions (Dixit et al., 2015).
Propiedades
IUPAC Name |
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZDBBUEVZEOIY-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317550 | |
| Record name | Isomedicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13803636 | |
CAS RN |
74560-05-7 | |
| Record name | Isomedicarpin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74560-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomedicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



